4-(3-chlorophenyl)-N-cyclopentyl-1H-1,2,3-triazole-5-carboxamide
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Overview
Description
4-(3-chlorophenyl)-N-cyclopentyl-1H-1,2,3-triazole-5-carboxamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a 3-chlorophenyl group and a cyclopentyl group attached to the triazole ring
Preparation Methods
The synthesis of 4-(3-chlorophenyl)-N-cyclopentyl-1H-1,2,3-triazole-5-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) salts.
Introduction of the 3-Chlorophenyl Group: The 3-chlorophenyl group can be introduced through a reaction, which involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.
Attachment of the Cyclopentyl Group: The cyclopentyl group can be introduced through a nucleophilic substitution reaction, where a cyclopentylamine reacts with an appropriate intermediate.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
4-(3-chlorophenyl)-N-cyclopentyl-1H-1,2,3-triazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction can lead to the formation of oxidized derivatives with potential biological activities.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can yield reduced derivatives with different chemical properties.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the existing functional groups. This can lead to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific reaction temperatures and times. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology: In biological research, the compound has been investigated for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for studying enzyme function and regulation.
Medicine: The compound has shown promise as a potential therapeutic agent. Its triazole core is known for its antimicrobial, antifungal, and anticancer properties. Researchers are exploring its potential use in the treatment of various diseases.
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of materials with enhanced stability, conductivity, and other desirable characteristics.
Mechanism of Action
The mechanism of action of 4-(3-chlorophenyl)-N-cyclopentyl-1H-1,2,3-triazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring is known to interact with metal ions, which can play a role in its biological activity. Additionally, the presence of the 3-chlorophenyl and cyclopentyl groups can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
4-(3-chlorophenyl)-N-cyclopentyl-1H-1,2,3-triazole-5-carboxamide can be compared with other triazole derivatives, such as:
1,2,3-Triazole-4-carboxamide: This compound lacks the 3-chlorophenyl and cyclopentyl groups, resulting in different chemical and biological properties.
4-(4-chlorophenyl)-N-cyclopentyl-1H-1,2,3-triazole-5-carboxamide: The presence of a 4-chlorophenyl group instead of a 3-chlorophenyl group can lead to variations in biological activity and binding affinity.
4-(3-chlorophenyl)-N-methyl-1H-1,2,3-triazole-5-carboxamide: The replacement of the cyclopentyl group with a methyl group can affect the compound’s solubility, stability, and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-(3-chlorophenyl)-N-cyclopentyl-2H-triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O/c15-10-5-3-4-9(8-10)12-13(18-19-17-12)14(20)16-11-6-1-2-7-11/h3-5,8,11H,1-2,6-7H2,(H,16,20)(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLJJXDLZXGOGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=NNN=C2C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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